molecular formula C12H19N3O2 B1526959 6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1271479-95-8

6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1526959
CAS RN: 1271479-95-8
M. Wt: 237.3 g/mol
InChI Key: FDUOARIXUBQYDB-UHFFFAOYSA-N
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Description

“6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular formula C12H19N3O2 . It is used in scientific research and has diverse applications due to its unique properties.

Scientific Research Applications

Multicomponent Synthesis

A study by Mukhopadhyay et al. (2011) describes a multicomponent synthesis approach involving the aminomethylation of β-dicarbonyl compounds catalyzed by FeCl3, leading to the creation of hexahydropyrimidines and their spiro analogues. This process demonstrates the compound's role in synthesizing substituted hexahydropyrimidines, showcasing high atom economy through the formation of six new covalent bonds in a single reaction (Mukhopadhyay, Rana, & Butcher, 2011).

Supramolecular Chemistry

Fonari et al. (2004) explored the compound's utility in forming novel supramolecular assemblies. By synthesizing pyrimidine derivatives and co-crystallizing them with diaza-18-crown-6, they achieved complex 2D and 3D hydrogen-bonded networks. This study underscores the compound’s significance in developing materials with precise molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Novel Organic Syntheses

Research by Mitsumoto & Nitta (2004) on the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives highlights the compound's role in organic synthesis. Their study not only presents new synthetic pathways but also explores the photoirradiation oxidation of amines and alcohols, revealing the compound's potential in facilitating unique organic reactions (Mitsumoto & Nitta, 2004).

Antimicrobial Activity

Ghorab et al. (2017) synthesized derivatives carrying the 6-amino-1,3-dimethyluracil moiety to evaluate their antimicrobial properties. Their findings indicated that some synthesized compounds showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential medicinal chemistry applications of the compound (Ghorab, Soliman, Alsaid, & Askar, 2017).

Heterocyclic Compound Synthesis

The work by Shafi et al. (2020) reports on the facile synthesis of tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs via multicomponent reactions (MCRs). This study showcases the compound's versatility in generating heterocyclic compounds, a cornerstone of pharmaceutical and agrochemical industries (Shafi, Chand, Nawaz, Parveen, Munawar, Ishfaq, Sheikh, Maryam, & Saleem, 2020).

properties

IUPAC Name

6-amino-1-[(4-methylcyclohexyl)methyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-2-4-9(5-3-8)7-15-10(13)6-11(16)14-12(15)17/h6,8-9H,2-5,7,13H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUOARIXUBQYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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